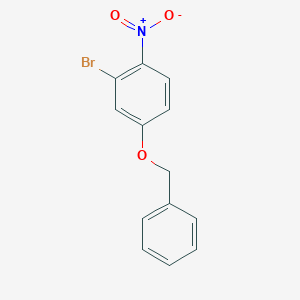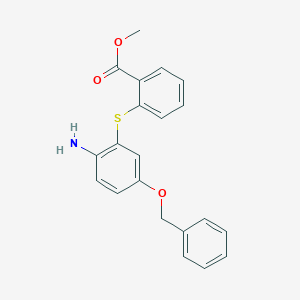
Spinetoram L
Übersicht
Beschreibung
Spinetoram L is a semi-synthetic insecticide belonging to the spinosyn class. It is derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa. This compound is known for its broad-spectrum insecticidal properties, rapid action, and short pre-harvest interval. It is widely used in agriculture to control a variety of insect pests, including lepidopterous larvae, leafminers, and thrips .
Wissenschaftliche Forschungsanwendungen
Spinetoram L has a wide range of scientific research applications, particularly in the fields of agriculture, biology, and environmental science. It is used extensively in agricultural research to develop new pest control strategies and improve crop yields. In biology, this compound is used to study the effects of insecticides on insect physiology and behavior. Additionally, it is employed in environmental science research to assess its impact on non-target organisms and ecosystems .
Wirkmechanismus
Target of Action
Spinetoram L is a semi-synthetic derivative of the spinosyn class of insecticides, produced by the soil actinomycete Saccharopolyspora spinosa . The primary targets of this compound are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound interacts with its targets by causing persistent activation of the insect nicotinic acetylcholine receptors . This interaction leads to uncontrolled muscle contractions, exhaustion, and trembling in the insect, followed by paralysis . It is active on all larval life stages and enters the insect primarily through the digestive system (ingestion activity) and secondarily through the insect exoskeleton (contact activity) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neural signal transmission. By disrupting the normal function of the nicotinic acetylcholine receptors, this compound interferes with the normal transmission of nerve impulses. This disruption leads to the downstream effects of muscle contraction, exhaustion, and ultimately paralysis .
Pharmacokinetics
It is known that this compound is applied externally to insects and is absorbed through the insect’s exoskeleton and digestive system
Result of Action
The result of this compound’s action is the effective control of pest insects. It causes rapid paralysis and death in insects, making it a potent insecticide . It has a broad insecticidal spectrum and is effective against insect pests which are resistant to various existing insecticides .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factorsAdditionally, the development of resistance in insect populations due to long-term use or continuous application of insecticides is a significant environmental factor influencing the action of this compound .
Biochemische Analyse
Biochemical Properties
Spinetoram L interacts with various biomolecules, primarily by acting on nicotinic acetylcholine receptors (nAChRs) and inhibiting the normal function of GABA-gated chloride channels . It also interacts with enzymes such as acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to markedly inhibit cell viability and induce oxidative stress . It also influences cell function by inducing mitochondrial membrane potential collapse, causing a massive opening of the mitochondrial permeability transition pore, decreasing ATP synthesis, and causing Ca2+ overloading .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It causes persistent activation of insect nicotinic acetylcholine receptors . It also induces cellular autophagy, as evidenced by the formation of autophagosomes, the conversion of LC3-I into LC3-II, down-regulation of p62, and up-regulation of beclin-1 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that the susceptibility of certain larvae against this compound changes over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been observed that low lethal and sublethal concentrations of this compound can significantly reduce the pupation rate, pupal weight, and adult emergence in Plutella xylostella .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized, with the major metabolic pathway being glutathione conjugation, either of the parent, or of the products of N-demethylation, O-deethylation, and deglycosylation of each factor, as well as hydroxylation of parent factor J .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spinetoram L is produced through a combination of fermentation and chemical modification. The fermentation process involves the use of high-yielding strains of Saccharopolyspora spinosa, which produce the initial spinosyn compounds. These compounds are then chemically modified to produce this compound. The chemical modification typically involves O-methylation of the rhamnose moiety of spinosad .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by chemical synthesis. The fermentation process is optimized through strain improvement and fermentation optimization research programs. The fermentation broth is then subjected to extraction and purification processes to isolate the spinosyn compounds, which are subsequently chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Spinetoram L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acetonitrile, methanol, and ammonium acetate. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired chemical modifications .
Major Products Formed: The major products formed from the chemical reactions involving this compound include its active insecticidal components, which are effective against a wide range of insect pests. These products are characterized by their high insecticidal activity and low toxicity to non-target organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Spinetoram L is closely related to other spinosyn compounds, such as spinosad. Both compounds are derived from the fermentation of Saccharopolyspora spinosa and share similar insecticidal properties. this compound has been chemically modified to enhance its efficacy and spectrum of activity .
Uniqueness: Compared to other spinosyn compounds, this compound offers improved insecticidal activity and a broader spectrum of control. Its unique chemical modifications allow it to target a wider range of insect pests while maintaining a favorable environmental and toxicological profile .
Eigenschaften
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYSEWJJXXTEZ-GDMNSMANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044341 | |
| Record name | Spinetoram L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187166-15-0 | |
| Record name | Spinetoram L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinetoram (minor component) [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinetoram L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPINETORAM L | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can I quantify spinetoram L in livestock samples?
A: A reliable analytical method for quantifying spinetoram, including both spinetoram J and L, in livestock samples has been developed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) []. This method involves extraction with acetonitrile followed by purification using a primary secondary amine (PSA) sorbent. The method demonstrated good linearity, accuracy, and precision, fulfilling the criteria outlined in the Codex guidelines (CAC/GL40, 2003) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate](/img/structure/B22698.png)




![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)



![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)




